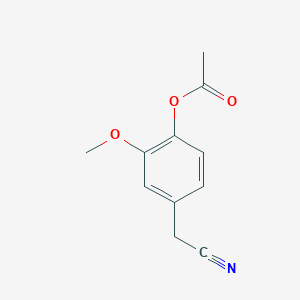

4-(Cyanomethyl)-2-methoxyphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(cyanomethyl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEQADZOQLBLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280389 | |

| Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-51-7 | |

| Record name | 4-(Acetyloxy)-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16695 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyanomethyl)-2-methoxyphenyl acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a compound of interest in synthetic chemistry and potential drug discovery. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document collates available computed data and information from chemical suppliers. To provide a valuable resource for researchers working with related structures, a detailed examination of the synthesis and characterization of its immediate precursor, 4-hydroxy-3-methoxyphenylacetonitrile, is also presented. This guide aims to be a foundational resource, highlighting the established knowledge and indicating areas where further experimental validation is required.

Introduction

This compound, also known as 4-(acetyloxy)-3-methoxybenzeneacetonitrile, belongs to a class of substituted aromatic compounds that are valuable intermediates in organic synthesis. The presence of a cyanomethyl group, a methoxy group, and an acetate ester on the benzene ring provides multiple reactive sites for further chemical transformations. Such functionalities are often explored in the development of novel pharmaceutical agents and other specialty chemicals. Understanding the fundamental physical properties of this compound is crucial for its handling, purification, and use in subsequent synthetic steps.

Physicochemical Properties of this compound

Detailed experimental characterization data for this compound is sparse in the public domain. The following table summarizes the available information, which is primarily composed of computed data from reputable chemical databases and information from commercial suppliers. It is important to note that computed values are estimations and may differ from experimental findings.

| Property | Value | Source |

| IUPAC Name | [4-(cyanomethyl)-2-methoxyphenyl] acetate | PubChem[1] |

| CAS Number | 5438-51-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1] |

| Appearance | White to yellow or grey solid | American Elements[2] |

| Boiling Point | 181 °C at 760 mmHg | American Elements[2] |

| XLogP3 (Computed) | 0.9 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 59.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

Synthesis and Characterization

Synthesis of the Precursor: 4-Hydroxy-3-methoxyphenylacetonitrile

The synthesis of 4-hydroxy-3-methoxyphenylacetonitrile can be achieved from vanillin through a multi-step process. One documented method involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[3] Another approach starts with 3-methoxy-4-hydroxybenzyl alcohol and reacts it with hydrogen cyanide.[4]

A representative procedure for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from N-methylvanillylamine is as follows:

Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [3]

-

Suspend N-methylvanillylamine and sodium cyanide in dimethylsulfoxide.

-

Heat the suspension to 125 °C to dissolve the solids.

-

At this temperature, add a solution of glacial acetic acid in water.

-

Stir the mixture for a further 2 hours under a nitrogen atmosphere at 125 °C.

-

Cool the reaction mixture to 80 °C.

-

Distill off the dimethylsulfoxide under a water-pump vacuum.

-

Add water to the residue and extract with chloroform.

-

Wash the chloroform phase with water and dry with sodium sulfate.

-

Remove the chloroform in vacuo to yield the crude product.

-

The product can be purified by crystallization, with a reported melting point of 53-54 °C.[5]

The following diagram illustrates a plausible synthetic pathway from vanillin to this compound:

Caption: Plausible synthetic route to this compound.

Acetylation to this compound

The final step in the proposed synthesis is the acetylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This is a standard transformation in organic chemistry and can be achieved using various acetylating agents.

General Protocol: Acetylation

-

Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise. A base like pyridine or triethylamine is often used as a catalyst and to scavenge the acidic byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Expected Spectral Properties

While experimental spectra are not available, the expected key features in the spectra of this compound can be predicted based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the cyanomethyl group, the methoxy group protons, and the methyl protons of the acetate group would be expected. The aromatic protons would likely appear as a complex multiplet in the aromatic region.

-

¹³C NMR: Carbon signals for the aromatic ring, the nitrile carbon, the methylene carbon, the methoxy carbon, the ester carbonyl carbon, and the acetate methyl carbon would be present.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the ester carbonyl (C=O) stretch (around 1760 cm⁻¹), and C-O stretches.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 205.07) and fragmentation patterns corresponding to the loss of the acetyl group and other fragments.

Handling and Storage

Based on the available information, this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is described as a solid and should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule with potential utility in synthetic organic chemistry. While a comprehensive experimental dataset of its physical properties is not currently available in the public domain, this guide provides a summary of the existing computed data and information from suppliers. The detailed discussion of the synthesis of its key precursor, 4-hydroxy-3-methoxyphenylacetonitrile, offers a practical starting point for researchers interested in this and related compounds. Further experimental work is necessary to fully characterize the physical and spectral properties of this compound.

References

- 1. This compound | C11H11NO3 | CID 226322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 5. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]

4-(Cyanomethyl)-2-methoxyphenyl acetate chemical structure and IUPAC name

This guide provides a comprehensive technical overview of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, physicochemical properties, and a validated synthesis pathway.

Introduction and Core Concepts

This compound is a valuable organic compound characterized by a sophisticated molecular architecture that combines a phenyl acetate moiety with a cyanomethyl group. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties and synthesis is crucial for its effective application in research and development.

The core of this molecule is a guaiacol (2-methoxyphenol) derivative, a structural motif present in numerous biologically active compounds. The addition of a cyanomethyl (-CH₂CN) group and the acetylation of the phenolic hydroxyl group modify its reactivity and physical properties, opening avenues for diverse chemical transformations.

Chemical Structure and Nomenclature

A precise understanding of the molecule's structure is fundamental to appreciating its chemical behavior.

IUPAC Name and Synonyms

The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is [4-(cyanomethyl)-2-methoxyphenyl] acetate [1][2].

Common synonyms and identifiers for this compound include:

Molecular Structure and Representation

The chemical formula for this compound is C₁₁H₁₁NO₃[2]. Its structure features a benzene ring substituted with four groups: a cyanomethyl group at position 1, a methoxy group at position 3, and an acetoxy group at position 4.

References

Navigating the Solubility Landscape of 4-(Cyanomethyl)-2-methoxyphenyl Acetate: A Technical Guide for Researchers

Introduction

In the realm of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and delivery. Among these properties, solubility in various organic solvents is a critical parameter that influences everything from reaction kinetics and purification strategies to the selection of appropriate vehicles for in vitro and in vivo studies. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in the synthesis of various biologically active molecules.

This document moves beyond a simple tabulation of data, offering a holistic perspective grounded in the principles of physical organic chemistry. We will delve into the structural attributes of this compound that govern its interactions with different solvent classes, provide a robust experimental framework for determining its solubility, and present a predictive analysis to guide solvent selection in the laboratory.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.

| Property | Value | Source |

| CAS Number | 5438-51-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | White to yellow or grey solid | American Elements |

| XLogP3 | 0.9 | [2] |

The XLogP3 value of 0.9 suggests that this compound possesses a moderate degree of lipophilicity.[2] This value, however, does not fully capture the nuances of its solubility, which is also influenced by its polar functional groups.

Structural Analysis and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This compound possesses several key functional groups that dictate its solubility profile:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Ester Group (-O-C=O): The acetate group introduces polarity due to the presence of the carbonyl and ether oxygens.[3][4][5] This group can act as a hydrogen bond acceptor.

-

Cyanomethyl Group (-CH₂CN): The nitrile functionality is highly polar and can act as a hydrogen bond acceptor.[6][7] The presence of the electron-withdrawing cyano group can also influence the overall electron distribution of the molecule.[8][9]

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can also accept hydrogen bonds.

Given this combination of polar and nonpolar moieties, this compound is expected to exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexane or in highly polar, protic solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity that can engage in both dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

Predictive Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on an analysis of their respective polarities, dielectric constants, and potential for intermolecular interactions. For context, solubility data for the structurally similar compound 4-methoxyphenylacetonitrile, which is soluble in various organic solvents, has been considered.[10][11]

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.88 | Poor | Primarily nonpolar; lacks the ability to effectively solvate the polar ester, nitrile, and methoxy groups. |

| Toluene | 2.4 | 2.38 | Moderate | Aromatic nature allows for π-π stacking interactions with the benzene ring, and it has a low polarity. |

| Diethyl Ether | 2.8 | 4.34 | Moderate | Moderate polarity and can act as a hydrogen bond acceptor, but steric hindrance may limit effective solvation. |

| Dichloromethane | 3.1 | 8.93 | Good | Apolar aprotic solvent with a significant dipole moment, capable of strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | 6.02 | Good | [3] A polar aprotic solvent with a structure that includes an ester group, making it a good candidate for "like dissolves like." |

| Acetone | 5.1 | 20.7 | Good | A highly polar aprotic solvent with a strong dipole moment and the ability to accept hydrogen bonds. |

| Isopropanol | 3.9 | 19.92 | Moderate to Good | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. Its hydrocarbon character may aid in solvating the nonpolar parts of the molecule. |

| Ethanol | 4.3 | 24.55 | Moderate to Good | Similar to isopropanol, a polar protic solvent that can engage in hydrogen bonding. |

| Methanol | 5.1 | 32.70 | Moderate | A highly polar protic solvent. While it can hydrogen bond, its high polarity might not be optimal for the nonpolar aromatic portion of the molecule. |

| Acetonitrile | 5.8 | 37.5 | Good | A polar aprotic solvent containing a nitrile group, which could lead to favorable dipole-dipole interactions. |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Very Good | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very Good | A highly polar aprotic solvent known for its excellent solvating power for a wide variety of compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[15] Harmful if swallowed.[12]

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures at a constant rate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solute.

-

Alternatively, and for higher accuracy, dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-calibrated HPLC method.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mg/mL or mol/L using the determined mass of the solute and the initial volume of the solvent.

-

Theoretical Framework: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be a valuable tool. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Figure 2. Relationship between Hansen Solubility Parameters and solubility prediction.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its use in research and development. This guide has provided a comprehensive overview of the factors influencing its solubility, a predictive framework for solvent selection, and a detailed experimental protocol for its quantitative determination. By understanding the interplay between the compound's structural features and the properties of different solvents, researchers can make informed decisions that will streamline their experimental workflows and contribute to the successful advancement of their projects.

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | C11H11NO3 | CID 226322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate [brahmanichemical.com]

- 11. (4-Methoxyphenyl)acetonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. download.basf.com [download.basf.com]

- 14. buyat.ppg.com [buyat.ppg.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

A Prospective Analysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate as a Kinase Inhibitor: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound 4-(Cyanomethyl)-2-methoxyphenyl acetate, a molecule with structural motifs suggestive of kinase inhibitory activity. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally related, well-characterized kinase inhibitors to propose a plausible mechanism of action. We will explore the chemical rationale for its potential as a tyrosine kinase inhibitor, outline a hypothetical mechanism centered on ATP-competitive inhibition, and provide detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers interested in the investigation and development of novel kinase inhibitors.

Introduction to this compound

This compound (CAS 5438-51-7) is a small molecule characterized by a methoxyphenyl acetate core with a cyanomethyl substituent.[1] While this compound is commercially available, a review of the current scientific literature reveals a notable absence of studies detailing its biological activity, particularly in the context of kinase inhibition. However, its structural components are prevalent in a number of known, potent kinase inhibitors, providing a strong rationale for its investigation as a potential therapeutic agent.[2][3]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a prime target for therapeutic intervention.[3] The presence of both a methoxyphenyl group and a cyanomethyl group in the structure of this compound suggests a potential interaction with the ATP-binding pocket of certain kinases, a common mechanism for small molecule kinase inhibitors.[4]

This guide will therefore proceed with a prospective analysis, building a scientifically-grounded hypothesis for the mechanism of action of this compound based on established structure-activity relationships (SAR) of analogous compounds.

Rationale for Kinase Inhibition: Insights from Structural Analogs

The hypothesis that this compound may function as a kinase inhibitor is predicated on the established roles of its key structural motifs in other bioactive molecules.

-

The Methoxyphenyl Moiety: The methoxyphenyl group is a common feature in a multitude of kinase inhibitors. Its presence can contribute to binding affinity and selectivity through hydrophobic and hydrogen bonding interactions within the kinase domain. For example, the multi-kinase inhibitor ON 01910.Na features a methoxyphenylamino acetate group and has demonstrated clinical activity.[4]

-

The Cyanomethyl Group: The cyanomethyl (-CH2CN) group is a key pharmacophore in several potent kinase inhibitors, particularly within the Janus kinase (JAK) family of non-receptor tyrosine kinases. This group can act as a hydrogen bond acceptor and contribute to the overall binding energy of the inhibitor within the ATP-binding site.

Given these precedents, it is plausible that this compound could engage with the active site of one or more kinases, disrupting their catalytic function.

A Hypothetical Mechanism of Action: ATP-Competitive Inhibition of Tyrosine Kinases

We propose that this compound is likely to function as a Type I ATP-competitive inhibitor of a tyrosine kinase. This hypothesis is based on the common mechanism of action for many small molecule kinase inhibitors sharing its structural features.[3]

In this model, the compound would bind to the ATP-binding pocket of the kinase in its active conformation. The methoxyphenyl and cyanomethyl groups would likely form key interactions with amino acid residues in the hinge region and other parts of the active site, preventing the binding of ATP and subsequent phosphorylation of the target substrate.

A potential primary target for this compound could be a member of the Janus kinase (JAK) family or the Signal Transducer and Activator of Transcription (STAT) pathway, given the prevalence of the cyanomethyl moiety in inhibitors of these signaling molecules.[5]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Validation of the Hypothetical Mechanism

To empirically test the proposed mechanism of action, a series of well-established biochemical and cell-based assays are required. The following protocols outline a logical workflow for the investigation of this compound as a kinase inhibitor.

Kinase Panel Screening

The initial step is to perform a broad screen of the compound against a panel of recombinant kinases to identify potential targets.

Protocol:

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: Prepare assay plates containing a diverse panel of recombinant human kinases (e.g., a panel of 96 or more kinases).

-

Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 10 µM), the respective kinase, its substrate, and ATP.

-

Detection: After a defined incubation period, quantify kinase activity using a suitable detection method, such as radiometric, fluorescent, or luminescent assays.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Determination of IC50 Values

For any "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Assay: Perform the kinase reaction as described above with the varying concentrations of the inhibitor.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanism of Action Studies: ATP Competition Assay

To confirm the ATP-competitive nature of the inhibition, a kinetic study should be performed.

Protocol:

-

Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

-

Kinetic Analysis: Generate Michaelis-Menten plots of kinase activity versus ATP concentration in the presence and absence of the inhibitor.

-

Data Interpretation: Analyze the data using Lineweaver-Burk or other kinetic models. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

Cellular Assays for Target Engagement and Downstream Signaling

If a specific kinase target is confirmed, cellular assays are necessary to determine if the compound can inhibit the kinase in a biological context.

Protocol:

-

Cell Line Selection: Choose a cell line that exhibits constitutive activity of the target kinase or can be stimulated to activate the kinase.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.

-

Cell Proliferation/Viability Assays: Assess the effect of the compound on cell proliferation or viability using assays such as MTT or CellTiter-Glo to determine its functional consequence.

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for validating the proposed mechanism.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| Kinase A | 95% | 0.5 |

| Kinase B | 88% | 1.2 |

| Kinase C | 15% | > 50 |

| ... | ... | ... |

Table 2: Summary of Kinetic Parameters

| Condition | Apparent Km for ATP (µM) | Vmax (relative units) |

| No Inhibitor | 10 | 100 |

| + Inhibitor (1 µM) | 25 | 100 |

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the context of kinase inhibition, its structural features provide a compelling rationale for its investigation. The hypothetical mechanism of ATP-competitive inhibition of a tyrosine kinase, potentially a member of the JAK family, serves as a solid foundation for future research. The experimental workflows detailed in this guide provide a clear path to validating this hypothesis and elucidating the true biological activity of this compound. Successful validation would position this compound as a novel scaffold for the development of targeted therapeutics.

References

- 1. CAS 5438-51-7: 4-(Acetyloxy)-3-methoxybenzeneacetonitrile [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Biological Activity of 4-(Cyanomethyl)-2-methoxyphenyl Acetate and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-(cyanomethyl)-2-methoxyphenyl acetate, a molecule combining the structural features of guaiacol and a cyanomethylphenyl group. While direct research on this specific compound is limited, this document extrapolates from the well-documented activities of its constituent moieties to propose a robust framework for its investigation. We will delve into the anticipated pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. The synthesis of hybrid molecules, which combine the pharmacophoric features of different bioactive compounds, is a promising strategy for the development of new drugs with enhanced efficacy and novel mechanisms of action. This compound (CAS 5438-51-7) presents such an intriguing scaffold.[1] It incorporates the guaiacol backbone, a phenolic motif prevalent in natural products with a wide range of biological activities, and a cyanomethyl group, a versatile functional group known to participate in various biological interactions.[2][3]

The guaiacol moiety, or 2-methoxyphenol, is a component of lignin and is found in numerous plant species.[4] Derivatives of guaiacol have been reported to possess antioxidant, anti-inflammatory, and even anticancer properties.[3][5][6][7] The phenolic hydroxyl group is a key contributor to these activities, particularly its ability to scavenge free radicals. The cyanomethyl group, on the other hand, is a valuable functional group in drug design due to its ability to act as a hydrogen bond acceptor and its potential for metabolic transformation into other functional groups.[2]

This guide will first explore the theoretical underpinnings of the expected biological activities of this compound based on the known properties of its structural components. Subsequently, a detailed experimental roadmap will be laid out to systematically investigate these potential activities.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible route involves the esterification of the corresponding phenol, 4-(cyanomethyl)-2-methoxyphenol. The cyanomethyl group can be introduced via various methods, including radical cyanomethylation or nucleophilic substitution reactions.[8][9][10] While specific synthesis protocols for this exact molecule are not extensively published, general methods for the synthesis of related compounds, such as methyl (4-cyanophenyl)acetate and 2-(2-cyano-4-methoxyphenyl)acetic acid, can be adapted.[11][12][13]

A key aspect of the drug discovery process is understanding the structure-activity relationship (SAR). For this compound derivatives, several modifications could be explored to optimize biological activity:

-

Modification of the Acetate Group: The ester functionality can be hydrolyzed to the corresponding phenol to unmask the free hydroxyl group, which may enhance antioxidant activity. Alternatively, replacing the acetate with other ester groups of varying chain lengths and electronic properties could modulate lipophilicity and cellular uptake.

-

Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring could influence the electronic properties and steric hindrance, thereby affecting receptor binding and enzyme inhibition.

-

Modification of the Cyanomethyl Group: The nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore different biological targets and interactions.

The following diagram illustrates a potential synthetic approach and key points for SAR exploration.

Caption: Plausible synthesis and SAR of this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and the signaling pathways that may be involved.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[14] The guaiacol moiety in the target molecule, particularly after potential in vivo hydrolysis to the free phenol, can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Potential Signaling Pathway Modulation:

Phenolic compounds can modulate several signaling pathways related to oxidative stress, including the Nrf2-Keap1 pathway.[14][15] Activation of Nrf2 leads to the transcription of antioxidant response elements (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[16] Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[14]

Potential Targets and Signaling Pathways:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes.[16] Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[17] Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[14][17]

Caption: Proposed NF-κB-mediated anti-inflammatory signaling pathway.

Anticancer Activity

Many natural and synthetic compounds containing the guaiacol scaffold have demonstrated anticancer properties.[3][5][18] These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer progression.[17][19][20][21]

Potential Mechanisms and Signaling Pathways:

-

Induction of Apoptosis: The compound may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: It could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Modulation of Kinase Signaling: Many polyphenols are known to modulate the activity of protein kinases, such as those in the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[15][17][22]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a systematic in vitro evaluation is necessary. The following protocols provide a starting point for the comprehensive characterization of this compound and its derivatives.

In Vitro Antioxidant Activity Assays

A combination of assays is recommended to obtain a comprehensive profile of the antioxidant potential.[23]

Table 1: Recommended In Vitro Antioxidant Assays

| Assay | Principle | Reference Compound |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[24][25] | Ascorbic Acid, Trolox |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.[25][26] | Ascorbic Acid, Trolox |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[24] | Ascorbic Acid, Trolox |

Step-by-Step Protocol: DPPH Radical Scavenging Assay [24][25]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

In Vitro Anti-inflammatory Activity Assays

A multi-faceted approach is crucial for assessing anti-inflammatory potential.[16][27][28]

Table 2: Recommended In Vitro Anti-inflammatory Assays

| Assay | Principle | Reference Compound |

| COX-1/COX-2 Inhibition Assay | Measures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.[29][30][31][32] | Celecoxib, Indomethacin |

| 5-LOX Inhibition Assay | Measures the inhibition of leukotriene production by 5-lipoxygenase.[33][34][35] | Zileuton |

| Protein Denaturation Inhibition Assay | Measures the ability of the compound to prevent heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[36][37] | Diclofenac Sodium |

| HRBC Membrane Stabilization Assay | Assesses the ability of the compound to protect human red blood cell membranes from hypotonicity-induced lysis.[36] | Diclofenac Sodium |

Step-by-Step Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [38]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme and prepare assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound at various concentrations.

-

Include wells for enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib).

-

Add the reaction mix containing COX-2 enzyme, probe, and cofactor to all wells.

-

Incubate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid solution to all wells.

-

Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

-

-

Calculation:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

In Vitro Anticancer Activity Assays

Initial screening for anticancer activity typically involves cytotoxicity assays against a panel of cancer cell lines.[19][39][40]

Table 3: Recommended In Vitro Anticancer Assays

| Assay | Principle | Reference Compound |

| MTT/MTS Cell Viability Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[20][21] | Doxorubicin, Cisplatin |

| Cell Cycle Analysis by Flow Cytometry | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. | Nocodazole, Aphidicolin |

| Apoptosis Assay (e.g., Annexin V/PI Staining) | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. | Staurosporine |

Step-by-Step Protocol: MTT Cell Viability Assay [20][21]

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Include untreated control wells.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).[41]

-

Conclusion and Future Directions

While this compound is a relatively unexplored compound, its structural components suggest a promising profile of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive framework for the systematic investigation of these properties, from initial in vitro screening to the elucidation of underlying mechanisms of action.

Future research should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship. Promising lead compounds identified through the in vitro assays outlined herein should be further evaluated in more complex cell-based models and eventually in vivo animal models to assess their therapeutic potential, pharmacokinetics, and safety profiles. The insights gained from such studies will be invaluable for the development of novel therapeutic agents based on this versatile chemical scaffold.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products [mdpi.com]

- 5. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radical cyanomethylation via vinyl azide cascade-fragmentation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Radical cyanomethylation via vinyl azide cascade-fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01370A [pubs.rsc.org]

- 10. Radical cyanomethylation via vinyl azide cascade-fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 13. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. journalajrb.com [journalajrb.com]

- 17. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 18. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]

- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. resources.bio-techne.com [resources.bio-techne.com]

- 36. bbrc.in [bbrc.in]

- 37. ijddr.in [ijddr.in]

- 38. assaygenie.com [assaygenie.com]

- 39. noblelifesci.com [noblelifesci.com]

- 40. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 41. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Cyanomethyl)-2-methoxyphenyl acetate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's procurement, synthesis, purification, and analytical characterization, with a focus on its application in the synthesis of the cardiovascular drug, Ivabradine.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound, with CAS number 5438-51-7, is a substituted aromatic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its primary role is that of a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of a reactive cyanomethyl group, a methoxy substituent, and an acetate protecting group makes it a versatile intermediate for constructing intricate molecular architectures.

The most notable application of this compound is in the synthesis of Ivabradine, a medication used to treat stable angina pectoris and heart failure.[3][4][5] Ivabradine's mechanism of action involves the selective inhibition of the If current in the sinoatrial node, leading to a reduction in heart rate. The synthesis of such a targeted therapeutic underscores the importance of high-quality and well-characterized intermediates like this compound. This guide aims to provide the necessary technical insights for scientists working with this pivotal compound.

Sourcing and Procurement of this compound

The reliable sourcing of starting materials is a cornerstone of successful research and development. For this compound, a variety of commercial suppliers are available, offering different grades and quantities of the compound.

Leading Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the level of technical documentation provided. The following table summarizes some of the key suppliers:

| Supplier | Purity | Available Quantities | Country of Origin |

| Sigma-Aldrich (Merck) | 98% | Gram to Kilogram | CN |

| American Elements | Research and Bulk | Gram to Kilogram | - |

| Aribo Biotechnology | - | Gram to Kilogram | - |

| Alchem Pharmtech | 95% | Gram to Kilogram | - |

| ChemicalBook | Various | Milligram to Kilogram | Multiple |

This table is not exhaustive but represents a selection of prominent suppliers. It is recommended to request certificates of analysis (CoA) from potential suppliers to verify purity and specifications.

Quality Considerations for Procurement

For drug development applications, the purity and impurity profile of starting materials are of paramount importance. When procuring this compound, the following should be considered:

-

Purity: A minimum purity of 98% is generally recommended for use in multi-step syntheses to avoid complications in subsequent reactions and purification steps.

-

Impurities: The nature and concentration of any impurities should be identified. Of particular concern are impurities with similar reactivity that could lead to the formation of difficult-to-separate byproducts.

-

Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity, purity (typically determined by HPLC or GC), and results from other analytical tests such as NMR and mass spectrometry. A Safety Data Sheet (SDS) is also mandatory.

Synthesis of this compound: A Plausible Synthetic Route

While detailed, publicly available synthesis protocols for this compound are scarce, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide source. One such approach starts from the readily available precursor, 4-(hydroxymethyl)-2-methoxyphenyl acetate.

The conversion of the hydroxymethyl group to a cyanomethyl group can be achieved in a two-step process: first, the conversion of the alcohol to a good leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with a cyanide salt.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. americanelements.com [americanelements.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 4-(Cyanomethyl)-2-methoxyphenyl acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols and handling precautions for 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7). The information herein is synthesized from available safety data sheets (SDS) and general chemical safety principles to foster a proactive safety culture in the laboratory.

Part 1: Compound Profile and Hazard Identification

This compound is an organic compound with the molecular formula C₁₁H₁₁NO₃.[1] While comprehensive toxicological data is not widely published, the available safety data sheets from chemical suppliers provide a consistent set of hazard classifications under the Globally Harmonized System (GHS).[2]

The primary hazards associated with this compound are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

It is crucial to recognize that this compound is a nitrile. Organic nitriles are a class of compounds that can potentially be metabolized in the body to liberate cyanide, making them generally toxic.[5][6] Therefore, exposure must be minimized through rigorous adherence to safety protocols. All chemical products, especially those with limited toxicological data, should be treated with the recognition of "having unknown hazards and toxicity".[1]

Part 2: A Risk-Based Approach to Safe Handling

Effective chemical safety is not merely about following rules but understanding the principles behind them. The core principle is risk assessment, which evaluates the intrinsic hazards of a substance and the potential for exposure in a given experimental context.

The Risk Assessment Workflow

A systematic approach to risk assessment should be conducted before any new experimental work with this compound begins. This process involves identifying hazards, assessing potential exposure routes, and implementing appropriate control measures.

Caption: Risk assessment workflow for handling this compound.

Part 3: Standard Operating Procedure (SOP) for Handling

This section outlines a detailed, step-by-step methodology for the routine handling of this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7] A fume hood is essential to minimize the inhalation of any dust or aerosols that may be generated, which is critical given the compound's potential for respiratory irritation.[3] Facilities must also be equipped with an eyewash fountain and a safety shower in accessible locations.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure. The selection of PPE should be guided by the specific tasks being performed.[7]

Caption: PPE selection logic tree for laboratory operations.

-

Hand Protection: Wear compatible chemical-resistant gloves.[8] Nitrile gloves are a common choice in laboratories and offer protection against a range of chemicals.[9] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.[4]

-

Eye/Face Protection: Wear chemical safety goggles that meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin and Body Protection: A lab coat must be worn to prevent skin contact.[2] Ensure all skin is covered.[4]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.

-

Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

-

Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use a spatula to transfer the solid and avoid generating dust.

-

Solution Preparation: Add the solid to the solvent slowly within the fume hood. If the process is exothermic, use an ice bath for cooling.

-

Post-Handling: After use, ensure the container is tightly closed.[10]

-

Decontamination: Clean the work area thoroughly. Wash hands with soap and water after removing gloves.[3] Contaminated clothing should be removed and washed before reuse.[4]

Storage and Disposal

-

Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and store it locked up.[3][4]

-

Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[8] This material may need to be disposed of as hazardous waste.[7]

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

| Emergency Situation | Immediate First Aid and Response |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[4] |

| Ingestion | Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[4] |

| Spill | Evacuate personnel from the area.[7] Ensure adequate ventilation.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[4] Prevent the product from entering drains.[4] |

Part 5: Physicochemical and Toxicological Data

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5438-51-7 | [11][12][13] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][11] |

| Molecular Weight | 205.21 g/mol | [1][11] |

| Physical State | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Melting Point | Not Available | [3] |

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] |

| H335 | May cause respiratory irritation. | [3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 7. nj.gov [nj.gov]

- 8. biosynth.com [biosynth.com]

- 9. armbrustusa.com [armbrustusa.com]

- 10. buyat.ppg.com [buyat.ppg.com]

- 11. arctomsci.com [arctomsci.com]

- 12. americanelements.com [americanelements.com]

- 13. alchempharmtech.com [alchempharmtech.com]

Methodological & Application

Application Notes: Strategic Use of 4-(Cyanomethyl)-2-methoxyphenyl acetate in Organic Synthesis

Introduction: A Versatile Phenolic Building Block

4-(Cyanomethyl)-2-methoxyphenyl acetate is a valuable intermediate in multistep organic synthesis, prized for its dual functional handles and the stability offered by the acetate protecting group. Its structure incorporates a nitrile group, a methoxy-substituted aromatic ring, and a phenolic acetate. The acetate serves as a robust protecting group for the phenol, allowing for selective reactions at other sites of the molecule. The primary synthetic application of this compound is its role as a stable precursor to 4-(cyanomethyl)-2-methoxyphenol, a key building block for various higher-order compounds in medicinal chemistry and materials science. The cyanomethyl moiety is a particularly useful functional group, as it can be readily converted into primary amines, carboxylic acids, amides, and tetrazoles.[1][2][3] This guide provides a detailed protocol for the deprotection of the phenolic acetate and discusses the subsequent synthetic utility of the unmasked phenol.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for safe and effective implementation in any synthetic workflow.

Compound Properties

| Property | Value | Source |

| CAS Number | 5438-51-7 | PubChem[4] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 205.21 g/mol | PubChem[4] |

| IUPAC Name | [4-(cyanomethyl)-2-methoxyphenyl] acetate | PubChem[4] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)CC#N)OC | PubChem[4] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Storage Temp. | 2-8°C | ChemicalBook[5] |

Safety and Handling

This compound is classified as harmful if swallowed (H302).[5] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. In case of accidental contact, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]

Core Application Protocol: Base-Catalyzed Deprotection (Saponification)

The most common and strategically important reaction involving this compound is the cleavage of the acetate ester to unmask the phenolic hydroxyl group. This transformation is typically achieved via base-catalyzed hydrolysis, a reaction also known as saponification. This process is highly efficient and selective, leaving other functional groups like the nitrile and methoxy ether intact.

Rationale and Mechanistic Insight

The acetate group is an excellent protecting group for phenols because it is stable to a wide range of reaction conditions but can be removed reliably under basic (or acidic) conditions.[6][7] Base-catalyzed hydrolysis is generally preferred for its milder conditions and faster reaction rates compared to acid-catalyzed methods for phenyl acetates.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide as a leaving group. A final, rapid acid-base reaction between the liberated phenoxide and the acetic acid byproduct (or proton source during workup) yields the final phenolic product.

Detailed Experimental Protocol

This protocol describes the hydrolysis on a 5 mmol scale.

Materials and Reagents:

-

This compound (1.03 g, 5.0 mmol)

-

Methanol (MeOH), 25 mL

-

Sodium hydroxide (NaOH), 1 M aqueous solution (10 mL, 10 mmol)

-

Hydrochloric acid (HCl), 1 M aqueous solution (~10-12 mL)

-

Ethyl acetate (EtOAc), for extraction (~75 mL)

-

Brine (saturated NaCl solution), 25 mL

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 5.0 mmol).

-

Dissolution: Add methanol (25 mL) to the flask and stir at room temperature until the solid is completely dissolved.

-

Initiation of Hydrolysis: Add the 1 M NaOH solution (10 mL) to the stirring methanolic solution. The reaction is typically exothermic; a slight warming of the flask may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).[8][9][10]

-

TLC System: A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

-

Analysis: Spot the starting material, the reaction mixture, and a co-spot on a silica gel plate. The product, being a phenol, will be more polar than the starting acetate ester and will thus have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. This typically takes 1-2 hours.

-

-

Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by slow, dropwise addition of 1 M HCl. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~6-7.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction:

-

Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product, 4-(cyanomethyl)-2-methoxyphenol, is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow and Further Synthetic Utility

The successful deprotection yields a versatile phenol intermediate, opening pathways to a diverse range of more complex molecules.

-

O-Alkylation: The newly formed phenol can readily undergo Williamson ether synthesis to introduce a variety of alkyl or aryl groups.[11]

-

Coupling Reactions: The phenol can be converted to a triflate, which then serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

-

Nitrile Group Transformations: The cyanomethyl group itself is a gateway to other functionalities. It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid derivative[12] or reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the primary amine.[13]

References

- 1. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01649K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Versatile Synthetic Platform for Novel Kinase Inhibitors Based on 4-(Cyanomethyl)-2-methoxyphenyl Acetate

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, with dysregulation of their activity implicated in numerous diseases, especially cancer.[1] The development of small molecule kinase inhibitors remains a cornerstone of modern medicinal chemistry.[2] This guide details a versatile and efficient synthetic strategy for the creation of novel kinase inhibitors, utilizing the readily available starting material, 4-(cyanomethyl)-2-methoxyphenyl acetate.[3][4][5][6] The inherent functionalities of this molecule—a protected phenol, a methoxy substituent, and a reactive cyanomethyl group—provide a powerful three-point platform for strategic elaboration into potent and selective kinase inhibitors. We present a complete workflow from starting material to a diversified library of final compounds, including detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Strategic Overview of the Synthetic Approach

The core strategy is to leverage the distinct chemical properties of this compound to construct a heterocyclic scaffold capable of binding to the conserved hinge region of the kinase ATP-binding site.[7][8][9] This hinge-binding motif is a hallmark of the majority of ATP-competitive kinase inhibitors.[8][9][10][11] Our multi-step approach is designed for both robustness and adaptability, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The synthetic workflow is comprised of three main stages:

-

Intermediate 1 Synthesis (Deprotection): Selective hydrolysis of the phenyl acetate to unmask the critical phenolic hydroxyl group, which will serve as a key hydrogen bond donor for the kinase hinge interaction.

-

Core Scaffold Synthesis (Cyclocondensation): Construction of a privileged heterocyclic core, such as a 2-aminopyrimidine, by reacting the bifunctional intermediate with a suitable cyclizing agent like guanidine. The pyrimidine ring is a well-established and highly successful scaffold in kinase inhibitor design.[12][13][14][15][16]

-

Library Diversification (Parallel Synthesis): Introduction of chemical diversity by functionalizing the core scaffold. This is typically achieved through robust cross-coupling reactions, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

Figure 1: Overall synthetic workflow from starting material to a diversified inhibitor library.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Intermediate 1 - 4-(Cyanomethyl)-2-methoxyphenol

Rationale: The acetate group serves as a robust protecting group for the phenol. Its removal is the crucial first step to reveal the hydroxyl group necessary for hinge binding. Base-catalyzed hydrolysis using potassium carbonate in methanol is a mild, efficient, and highly chemoselective method for cleaving aryl acetates without affecting other functional groups like the nitrile or methoxy ether.[17][18][19]

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Methanol (MeOH)

-

Deionized water (DI H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-